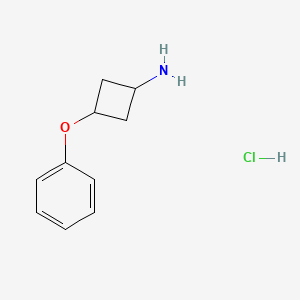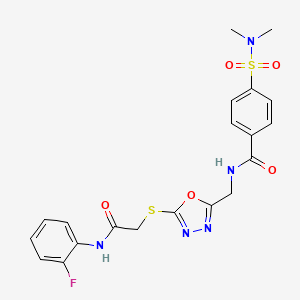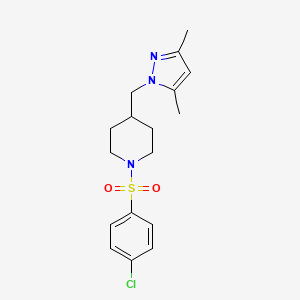
3-Phenoxycyclobutanamine hydrochloride, trans, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like “3-Phenoxycyclobutanamine hydrochloride, trans, trans” typically consist of specific atoms arranged in a particular structure. The “trans, trans” likely refers to the geometric isomerism of the compound, indicating the spatial arrangement of the functional groups .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It’s determined by the type of atoms involved, the number of these atoms, and how they’re bonded together. The “trans, trans” in the name of your compound suggests it may have geometric isomerism, which is a form of stereoisomerism .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The types of reactions it undergoes would depend on its molecular structure and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
Physical properties might include things like melting point, boiling point, and solubility. Chemical properties could include reactivity with other substances or stability under various conditions .Applications De Recherche Scientifique
Polyphenolic Compounds in Disease Management
Hydroxycinnamic acid derivatives, including various phenolic compounds, have demonstrated potential therapeutic benefits in managing lipid metabolism and obesity. These compounds exhibit potent antioxidant and anti-inflammatory properties, which contribute to their therapeutic effects in experimental diabetes and hyperlipidemia. Furthermore, they have shown promise in treating obesity-related health complications by inhibiting macrophage infiltration and reducing proinflammatory adipokines in adipose tissues (Alam et al., 2016).
Role in Food and Wine Chemistry
Phenolic compounds, including hydroxycinnamic acids, play a significant role in the chemistry of foods and wines. For instance, in white wines, levels of trans- and cis-hydroxycinnamic acids along with flavonoids and benzoic acids are crucial for the wine's character. These compounds undergo changes during vinification, affecting the wine's final phenolic profile and, consequently, its taste, aroma, and color stability (Betes-Saura et al., 1996).
Environmental Remediation
Certain hydroxycinnamic acids and their derivatives have been explored for their utility in environmental remediation. For example, magnetic room temperature ionic liquids containing hydrophobic phenolic compounds have been synthesized and investigated for their efficiency in extracting phenolic contaminants from aqueous solutions. This innovative approach demonstrates the potential of phenolic compounds in cleaning up environmental pollutants (Deng et al., 2011).
Food Industry Applications
The antioxidant properties of hydroxycinnamic acids, such as ferulic acid, make them valuable in the food industry for extending the shelf life of food products. These compounds can act as natural preservatives, reducing the need for synthetic additives and contributing to the health benefits of food products (Ou & Kwok, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenoxycyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQRSWFGPZVDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955474-54-0 |
Source


|
| Record name | (1R,3R)-3-phenoxycyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)
![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)
![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)




![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)